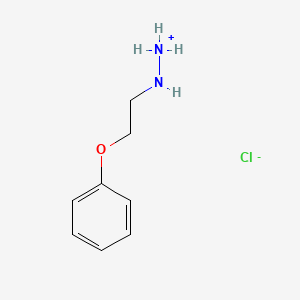

(2-Phenoxyethyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxyethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJBRRKMKRWPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962416 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-21-1 | |

| Record name | (2-Phenoxyethyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory of Hydrazine Chemistry in Medicinal Science

The journey of hydrazine (B178648) chemistry in medicine is a fascinating chapter in the broader history of pharmaceutical development. Hydrazine (N₂H₄), a highly reactive and colorless liquid, was first identified by German chemist Emil Fischer in 1875. hydrazine.comwikipedia.org Its synthesis was later achieved by Theodor Curtius in 1887. wikipedia.orgnewworldencyclopedia.org Initially, the unique properties of hydrazine and its derivatives captured the interest of chemists for various industrial applications, including as a rocket propellant. hydrazine.combritannica.com

The transition of hydrazine chemistry into the realm of medicinal science began with the discovery of the therapeutic potential of its derivatives. One of the earliest and most significant applications was in the fight against tuberculosis. The development of isoniazid (B1672263), a primary antitubercular drug, showcased the potent biological activity that could be harnessed from hydrazine-based compounds. britannica.com

The mid-20th century marked a pivotal moment with the exploration of hydrazine derivatives as monoamine oxidase inhibitors (MAOIs). This led to the development of the first generation of antidepressant drugs. Phenelzine (B1198762), a non-selective and irreversible MAOI from the hydrazine class, was first described in 1932 and later became a key medication for treating depression and anxiety disorders. wikipedia.org The clinical success of these early hydrazine-based drugs paved the way for extensive research into the synthesis and pharmacological evaluation of a wide array of hydrazine derivatives for various therapeutic purposes. researchgate.netrjptonline.org

Foundational Role and Research Significance of 2 Phenoxyethyl Hydrazine Hydrochloride Derivatives in Drug Discovery

(2-Phenoxyethyl)hydrazine (B1346010) hydrochloride serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its chemical structure allows for the straightforward introduction of the phenoxyethyl hydrazine (B178648) moiety into larger, more complex molecules. This has made it a valuable starting material or intermediate in the discovery and development of new drugs. ontosight.ai

The most notable derivative synthesized from (2-Phenoxyethyl)hydrazine is the antidepressant drug phenelzine (B1198762) (2-phenylethylhydrazine). wikipedia.org Although phenelzine itself is not a direct derivative in terms of retaining the phenoxy group, the synthetic pathways to phenelzine and its analogues often involve intermediates structurally related to (2-Phenoxyethyl)hydrazine. The research significance of these derivatives lies primarily in their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). By blocking this enzyme, these drugs increase the levels of these neurotransmitters in the brain, which is beneficial in treating psychiatric disorders.

Beyond its use in developing MAOIs, research has extended to creating other derivatives with a range of biological activities. Scientists have synthesized various acyl derivatives of phenelzine to explore their pharmacological properties. nih.gov These studies have provided valuable insights into the structure-activity relationships of hydrazine compounds, indicating, for instance, that a hydrogen atom at a specific position on the hydrazine moiety is essential for MAO-inhibiting activity. nih.gov The exploration of such derivatives continues to be an active area of research, with the potential to yield new therapeutic agents for a variety of conditions. researchgate.netresearchgate.net

Table 1: Research Derivatives of (2-Phenoxyethyl)hydrazine and their Significance

| Derivative Name | Chemical Class | Research Significance |

|---|---|---|

| Phenelzine | Hydrazine, MAOI | Antidepressant and anxiolytic; inhibits monoamine oxidase. wikipedia.org |

| Acyl derivatives of phenelzine | Hydrazide | Pharmacological evaluation to understand structure-activity relationships for MAO inhibition. nih.gov |

Overview of Current Research Landscape and Emerging Areas

Established Reaction Pathways for (2-Phenoxyethyl)hydrazine Synthesis

The synthesis of substituted hydrazines, including (2-Phenoxyethyl)hydrazine, can be achieved through several established chemical routes. A common and direct approach involves the reaction of a suitable electrophile with hydrazine or its hydrate. Specifically for (2-Phenoxyethyl)hydrazine, a primary pathway would involve the nucleophilic substitution of a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) with an excess of hydrazine hydrate. This method leverages the nucleophilicity of the hydrazine nitrogen to displace the halide, forming the desired C-N bond.

Another general method adaptable for this synthesis is the reductive alkylation of hydrazine. organic-chemistry.org This would involve reacting hydrazine with phenoxyacetaldehyde (B1585835) under reductive conditions. Furthermore, processes developed for analogous structures like 2-hydroxyethylhydrazine, which is synthesized by reacting ethylene (B1197577) oxide with hydrazine hydrate, provide a conceptual basis for potential synthetic routes. chemicalbook.comrsc.orgresearchgate.net The Raschig process, a foundational method for producing hydrazine itself by oxidizing ammonia (B1221849) with sodium hypochlorite, represents a fundamental, albeit indirect, pathway to the core hydrazine structure. lookchem.com

More sophisticated methods for hydrazine synthesis include the hydrolysis of carbonyl derivatives of hydrazine, such as hydrazones or azines, often facilitated by cation-exchange resins. google.com Additionally, direct amination techniques, for instance, the reaction between chloramine (B81541) and a primary amine, are established for creating substituted hydrazines and could be conceptually applied. psu.edu

Design and Synthesis of Novel (2-Phenoxyethyl)hydrazine Analogs and Derivatives

The (2-Phenoxyethyl)hydrazine scaffold serves as a valuable starting point for the design and synthesis of novel analogs and derivatives, primarily through reactions involving the terminal hydrazine nitrogen. A principal strategy for derivatization is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. nih.gov This acid-catalyzed reaction is a versatile method for introducing a wide variety of substituents, leading to compounds with diverse chemical properties. nih.gov

Another significant class of derivatives is acylhydrazides, which are typically prepared by reacting the hydrazine with acylating agents such as acid chlorides or esters. nih.govnih.gov These derivatives are often stable, crystalline solids and serve as important intermediates in their own right. For instance, research into novel anti-cancer agents has involved the design of complex hydrazone derivatives built upon core heterocyclic structures, demonstrating the modularity of this synthetic approach. nih.gov

The following table summarizes common reaction types for creating derivatives from a hydrazine core.

| Derivative Type | Reactant(s) | General Conditions |

| Hydrazones | Aldehydes or Ketones | Acid catalyst (e.g., HCl), alcohol solvent, room temperature. nih.gov |

| Acylhydrazides | Esters or Acid Chlorides | Reflux in alcohol (for esters); base catalyst (for acid chlorides). nih.govnih.gov |

| N-Alkylhydrazines | Alkyl Halides or Carbonyls (Reductive Alkylation) | Base for alkyl halides; reducing agent (e.g., α-picoline-borane) for reductive alkylation. organic-chemistry.org |

| Bisamides | N-tosylhydrazones and Carboxylic Acids | Tetrabutylammonium iodide (TBAI) catalyst, tert-butyl hydroperoxide (TBHP). organic-chemistry.org |

Strategic Utilization of this compound as a Key Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly various heterocyclic systems that are prominent in medicinal chemistry.

Precursor in Imidazo[1,2-a]pyridine (B132010) Carboxamide Synthesis

(2-Phenoxyethyl)hydrazine is a key precursor in the synthesis of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides. nih.gov These compounds have been identified as a promising new class of antitubercular agents. nih.gov The synthesis involves creating an amide bond between the (2-phenoxyethyl)hydrazine moiety and an imidazo[1,2-a]pyridine-3-carboxylic acid derivative. This strategic combination of the two fragments has led to the discovery of potent activity against Mycobacterium tuberculosis. nih.gov The general synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone, followed by further functionalization to create the carboxylic acid necessary for coupling with the hydrazine. researchgate.netorganic-chemistry.org

Intermediate in Triazole and Related Heterocyclic Compound Derivatization

As a substituted hydrazine, (2-phenoxyethyl)hydrazine is a versatile building block for constructing a variety of nitrogen-containing heterocycles, most notably triazoles. The 1,2,4-triazole (B32235) ring, for example, can be synthesized by reacting a hydrazine with various single or multiple carbon-and-nitrogen-donating reagents.

Established methods include:

Reaction with Formamide: A straightforward and catalyst-free method involves heating the hydrazine with formamide, often under microwave irradiation, to form the triazole ring. organic-chemistry.org

Reaction with Amidine Reagents: Condensation of hydrazines with amidine hydrochlorides provides an efficient route to 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org

Multicomponent Reactions: (2-Phenoxyethyl)hydrazine can participate in multicomponent reactions, for instance, with nitriles and diazonium salts, to afford highly substituted triazoles. organic-chemistry.org

From Hydrazides: The corresponding hydrazide, formed by acylation of (2-phenoxyethyl)hydrazine, can be cyclized. A common method involves reaction with carbon disulfide in a basic medium to form an oxadiazole, which is then treated with hydrazine hydrate to yield the triazole ring. chemistryjournal.net

Beyond triazoles, the hydrazide derivatives of (2-phenoxyethyl)hydrazine are precursors to other important heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting its broad utility in heterocyclic chemistry. nih.gov

Application in Adenosine (B11128) Derivative Chemistry

In the field of adenosine derivative chemistry, synthetic efforts often focus on modifying the purine (B94841) ring or the ribose sugar to create compounds with specific biological activities, such as receptor agonists or antagonists. nih.gov A common strategy involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine scaffold. nih.gov

While direct examples of (2-phenoxyethyl)hydrazine reacting with adenosine are not prominent in the reviewed literature, its chemical nature as a nucleophile makes it a suitable candidate for such reactions. It could theoretically be employed to synthesize novel N6-substituted adenosine derivatives. The synthetic pathway would likely involve the reaction of (2-phenoxyethyl)hydrazine with a 6-chloropurine (B14466) riboside intermediate. The resulting N6-(2-phenoxyethyl)hydrazinyl-adenosine derivative would represent a novel class of adenosine analogs, whose interaction with adenosine receptors could then be explored.

Monoamine Oxidase (MAO) Inhibition Studies

(2-Phenoxyethyl)hydrazine belongs to the hydrazine class of compounds, which are well-established as potent inhibitors of monoamine oxidase (MAO). Its pharmacology is best understood by examining its close structural analog, phenelzine (phenylethylhydrazine), for which extensive research is available. Phenelzine is a non-selective MAO inhibitor used clinically as an antidepressant and anxiolytic. nih.gov The addition of a phenoxy group to the ethyl side chain, as in (2-Phenoxyethyl)hydrazine, modifies its physicochemical properties but the fundamental hydrazine moiety responsible for MAO inhibition remains.

Hydrazine-based inhibitors like phenelzine are characterized by their irreversible and non-competitive mechanism of action. ed.ac.uk The inhibition process involves the formation of a stable, covalent bond between the inhibitor and the enzyme. ed.ac.uk This effectively inactivates the MAO enzyme, and restoration of function requires the synthesis of new enzyme molecules by the body, a process that can take several weeks. patsnap.comwikipedia.org

The interaction begins with the inhibitor binding to the enzyme's active site. Subsequently, the MAO enzyme attempts to oxidize the hydrazine derivative, which acts as a substrate. ed.ac.uk This enzymatic process generates a highly reactive intermediate that then forms a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to its permanent inactivation. patsnap.com While phenelzine itself is known to have a biological half-life of approximately 11.6 hours, its clinical effects are long-lasting due to this irreversible enzymatic inactivation. wikipedia.org

Data based on the structurally similar compound, Phenelzine.

Interactive Table: Kinetic Parameters of Phenelzine Inhibition of MAO| Parameter | MAO-A | MAO-B |

|---|---|---|

| Ki (Inhibitor Constant) | 112 µM | 47 µM |

| Inhibition Type | Irreversible | Irreversible |

Ki values represent the concentration of inhibitor required to produce half-maximum inhibition, indicating the initial reversible binding affinity. A lower Ki value suggests a higher affinity.

(2-Phenoxyethyl)hydrazine is presumed to be a non-selective MAO inhibitor, a characteristic it would share with phenelzine. nih.govpatsnap.com MAO exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. MAO-A preferentially metabolizes neurotransmitters such as serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. ed.ac.uk

As a non-selective inhibitor, phenelzine inhibits both MAO-A and MAO-B with near-equal potency. wikipedia.org This dual inhibition leads to a broad-spectrum increase in the synaptic levels of serotonin, norepinephrine, and dopamine. patsnap.com Positron emission tomography (PET) studies have demonstrated that typical clinical doses of phenelzine result in substantial occupancy of MAO-A, ranging from 35% to 88%. nih.gov The non-selective nature is a key feature of this class of hydrazine inhibitors, distinguishing them from selective inhibitors that target only one of the MAO isoforms. patsnap.com

The mechanism of action for hydrazine-type MAO inhibitors is a form of mechanism-based inactivation, also known as "suicide inhibition." Phenelzine serves as a classic example. The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. ed.ac.uk The oxidation of the hydrazine moiety by the FAD cofactor within the MAO active site generates a reactive phenyldiazene (B1210812) intermediate. This species can then covalently modify the N5 atom of the flavin cofactor, rendering the enzyme catalytically inert.

The principal metabolites of phenelzine include phenylacetic acid and p-hydroxyphenylacetic acid, which result from the action of MAO itself. nih.gov Furthermore, phenelzine has been shown to be metabolized to β-phenethylamine (PEA), which can act as a releasing agent for norepinephrine and dopamine. cambridge.org Given its structural similarity, (2-Phenoxyethyl)hydrazine is expected to undergo a comparable metabolic transformation and follow the same fundamental mechanism of irreversible enzyme inhibition through covalent modification of the FAD cofactor.

Exploration of Additional Biological Targets and Receptor Interactions

Beyond the well-documented effects on MAO, the pharmacological profile of a compound can be broadened by its interaction with other biological systems. This section reviews the potential for this compound to engage with cholinesterase enzymes and histamine (B1213489) receptors.

Currently, there is a lack of published scientific research specifically investigating the interaction between this compound and cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Cholinesterase inhibitors are a class of drugs that prevent the degradation of the neurotransmitter acetylcholine. nih.gov They can act through various mechanisms. For instance, donepezil (B133215) is a reversible inhibitor, whereas rivastigmine (B141) is classified as a pseudo-irreversible inhibitor that forms a temporary covalent bond with the enzyme. nih.gov The development of compounds that can inhibit cholinesterases is a significant area of research, particularly for neurodegenerative conditions. mdpi.commdpi.com The potential for this compound to act on this system remains an unexplored area of its pharmacological profile.

As of the current date, there are no available studies in the scientific literature that have examined the binding affinity or functional activity of this compound at the histamine H4 receptor (H4R).

The histamine H4 receptor is a G protein-coupled receptor primarily involved in inflammatory processes and immune modulation. nih.govnih.gov It is an attractive therapeutic target for a range of allergic and autoimmune disorders. nih.gov The discovery of selective ligands for the H4R is an active area of drug development, requiring detailed structure-activity relationship and binding mode studies. rsc.org Whether this compound possesses any affinity for this receptor is unknown and represents another potential avenue for future pharmacological investigation.

Antiviral Activity Profiling (e.g., SARS-CoV-2 Replication Inhibition)

An extensive review of published scientific literature reveals a notable absence of studies specifically investigating the antiviral activity of this compound. In particular, no research was identified that evaluated its potential to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19.

While the broader field of antiviral research has explored a variety of chemical scaffolds, and some compounds with structural similarities have been investigated, there is currently no direct evidence to suggest that this compound possesses antiviral properties. The exploration of novel antiviral agents is a continuous effort in the scientific community, but as of the latest review of available data, this particular compound has not been a subject of such investigations.

Investigation of Neuromodulatory Activities

The neuromodulatory activities of this compound can be inferred from its close structural relationship to the well-known pharmaceutical agent, phenelzine. Phenelzine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO). patsnap.comnih.gov Due to this structural similarity, this compound is presumed to exert its primary neuromodulatory effects through the same mechanism.

Monoamine oxidases are a family of enzymes that are crucial in the metabolism of monoamine neurotransmitters. patsnap.com There are two main isoforms of this enzyme: MAO-A and MAO-B. patsnap.com

MAO-A is primarily responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. patsnap.comwikipedia.org

MAO-B preferentially metabolizes phenethylamine and also acts on dopamine. patsnap.comwikipedia.org

By irreversibly binding to and inhibiting both MAO-A and MAO-B, compounds like phenelzine lead to a significant increase in the synaptic availability of these neurotransmitters. patsnap.comnih.gov This elevation of serotonin, norepinephrine, and dopamine levels in the brain is the foundational mechanism behind the therapeutic effects of MAO inhibitors in treating mood and anxiety disorders. fiveable.me

The inhibition of MAO also leads to an increase in the brain levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which may contribute to the anxiolytic effects. nih.govdrugbank.com

The table below summarizes the key aspects of the presumed mechanism of action for this compound, based on the known actions of phenelzine.

| Enzyme Target | Neurotransmitters Affected | Presumed Neuromodulatory Effect |

| Monoamine Oxidase A (MAO-A) | Serotonin, Norepinephrine, Dopamine | Elevation of mood, antidepressant effects |

| Monoamine Oxidase B (MAO-B) | Dopamine, Phenethylamine | Contribution to mood elevation and potential psychostimulant effects |

| GABA Transaminase (potential secondary target) | Gamma-aminobutyric acid (GABA) | Anxiolytic and calming effects |

It is important to note that while the neuromodulatory profile of this compound is expected to mirror that of phenelzine, direct experimental verification is necessary to confirm the specifics of its pharmacological activity.

Preclinical Efficacy and Therapeutic Potential Assessments

Development and Evaluation as Antitubercular Agents

The hydrazide functional group is a key component in several antitubercular drugs, most notably isoniazid (B1672263). This has spurred research into various hydrazine (B178648) derivatives, including those related to (2-Phenoxyethyl)hydrazine (B1346010), for their potential to combat Mycobacterium tuberculosis, including drug-resistant strains.

Researchers have synthesized and evaluated numerous series of hydrazide-hydrazones for their antimycobacterial effects. These compounds are often investigated for their ability to inhibit essential mycobacterial enzymes. A primary target is the enoyl-acyl carrier protein reductase (InhA), which is a crucial enzyme in the biosynthesis of mycolic acid, a major and vital component of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts cell wall formation, leading to bacterial death.

Studies have shown that certain hydrazide-hydrazone derivatives exhibit significant minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis, with some values being comparable or even superior to first-line drugs like isoniazid. nih.gov For instance, N-(2-Naphthyl)glycine hydrazide analogues have demonstrated potent inhibitory action against M. tuberculosis H37Rv at concentrations as low as 0.5 to 10.0 µg/mL. nih.gov Notably, these compounds also showed significant activity against strains resistant to both isoniazid and streptomycin. nih.gov The structure-activity relationship (SAR) studies in this area aim to optimize the molecular scaffold to enhance efficacy and selectivity against bacterial targets. mdpi.com

Table 1: Antitubercular Activity of Selected Hydrazide Derivatives

| Compound Class/Derivative | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| Hydrazide-hydrazones | M. tuberculosis H37Rv | Demonstrated significant MICs ranging from 0.07 to 0.32 µM, comparable to isoniazid. | nih.gov |

| N-(2-Naphthyl)alanine hydrazide | M. tuberculosis H37Rv | Showed potent inhibitory action with MICs from 0.5 to 10.0 µg/mL. | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide | M. tuberculosis H37Rv | Active against isoniazid and streptomycin-resistant strains. | nih.gov |

| 2H-chromene hybrid hydrazones | M. tuberculosis H37Rv | One compound was eleven-fold more active than isoniazid (MIC = 0.13 µM vs 1.45 µM). | nih.gov |

Research into Antidepressant Effects and Central Nervous System Applications

The history of hydrazine compounds in pharmacology is closely linked to the development of early antidepressants. (2-Phenoxyethyl)hydrazine is structurally related to phenelzine (B1198762), a well-known and effective monoamine oxidase inhibitor (MAOI). MAOIs function by preventing the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain, thereby increasing their availability and alleviating depressive symptoms.

Research into the central nervous system (CNS) effects of these compounds has focused on their interaction with monoamine oxidase (MAO-A and MAO-B) enzymes. nih.gov Chronic administration of MAOIs like phenelzine has been shown to induce changes in beta-adrenoceptor function, a downstream effect of increased norepinephrine levels. nih.gov Furthermore, 2-phenylethylamine, a metabolite of phenelzine, is believed to contribute to its chronic effects on beta-adrenoceptors. nih.gov

While effective, the first generation of MAOIs, including many hydrazine derivatives, had a broader and less selective action profile compared to newer antidepressants like selective serotonin reuptake inhibitors (SSRIs). dartmouth.edu However, research continues into novel hydrazine-containing molecules, such as those with a 2-oxazolidinone (B127357) scaffold, for potential antidepressant and anti-Parkinson's activity. nih.gov The ability of these compounds to cross the blood-brain barrier, a critical property for CNS-acting drugs, is also a key area of investigation. jiaci.org

Anti-inflammatory Properties and Mechanistic Research

Several studies have explored the potential of hydrazine derivatives as anti-inflammatory agents. The research has generally focused on synthesizing new molecules and evaluating their ability to reduce inflammation in preclinical models, such as carrageenan-induced paw edema in rats.

One study detailed the synthesis of a series of 2-phenoxynicotinic acid hydrazides, which were then assessed for anti-inflammatory activity. nih.gov Several of these compounds demonstrated moderate to high activity, which was mechanistically linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, the most active compounds showed moderate to good inhibition of COX-1 and weak inhibition of COX-2. nih.gov COX enzymes are central to the inflammatory pathway as they are responsible for the synthesis of prostaglandins, which are key inflammatory mediators. plos.org

Other research on different hydrazone derivatives has confirmed their anti-inflammatory potential. mdpi.com These compounds have been shown to reduce leukocyte migration to the site of inflammation, a critical step in the inflammatory response. plos.orgnih.gov Molecular docking studies have further suggested that some hydrazones can effectively block the COX-2 enzyme, thereby reducing the production of prostaglandins. plos.org

Table 2: Anti-inflammatory Activity of Hydrazine Derivatives

| Compound Series | Animal Model | Proposed Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenoxynicotinic acid hydrazides | Carrageenan-induced paw edema | COX-1 and COX-2 inhibition | Moderate to high anti-inflammatory activity compared to mefenamic acid. | nih.gov |

| Hydrazone derivatives (H5) | Carrageenan-induced peritonitis | COX-2 inhibition, histaminergic pathway modulation | Reduced leukocyte migration by 37-47%, comparable to dexamethasone (B1670325) (57%). | plos.orgnih.gov |

| N-pyrrolylcarbohydrazide derivatives | Carrageenan-induced paw edema | Prostaglandin (B15479496) pathway inhibition | Showed significant, dose-dependent anti-inflammatory activity. | mdpi.com |

Studies on Neuroprotection and Neurodegenerative Disease Models

The role of hydrazine-related compounds in the context of neurodegenerative diseases is complex. Some hydrazine-related chemicals have been associated with neurotoxicity, primarily through mechanisms involving DNA damage and the generation of oxidative stress. nih.gov Unrepaired DNA damage in postmitotic cells like neurons can trigger apoptosis (programmed cell death), contributing to neuronal loss seen in neurodegenerative conditions. nih.gov

Conversely, the MAO-inhibiting properties of certain hydrazine derivatives hold therapeutic potential, particularly for Parkinson's disease. Parkinson's disease is characterized by the loss of dopamine-producing neurons. nih.gov Inhibitors of MAO-B, one of the two major forms of monoamine oxidase, can increase dopamine levels in the brain by preventing its breakdown. This is a well-established therapeutic strategy for managing Parkinson's symptoms. Neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are used to create animal models of Parkinson's disease, exert their toxic effects after being metabolized into MPP+ by MAO-B in astrocytes. nih.govmedchemexpress.com This highlights the critical role of MAO-B in dopaminergic neuron degeneration and as a target for neuroprotective strategies.

Therefore, research in this area involves a careful balance, aiming to design hydrazine-based molecules that can selectively inhibit MAO-B to provide neuroprotection without carrying the broader neurotoxic risks associated with some hydrazine compounds. nih.govnih.gov

Investigation of Analgesic Efficacy

The investigation into the anti-inflammatory properties of hydrazine derivatives has often been coupled with an assessment of their analgesic (pain-relieving) efficacy. Pain and inflammation are closely linked physiological processes, and many anti-inflammatory drugs also possess analgesic properties.

Preclinical studies have utilized standard pain models, such as the acetic acid-induced writhing test in mice, to evaluate the analgesic potential of newly synthesized hydrazine and hydrazone compounds. nih.gov In this test, the administration of an irritating substance (acetic acid) causes abdominal constrictions, and effective analgesics reduce the number of these writhes. Several novel hydrazide and hydrazone derivatives have been shown to induce a significant reduction in the writhing response, with some compounds demonstrating potency comparable or even superior to the standard non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. nih.gov

Further studies on 2-phenoxynicotinic acid hydrazides and other hydrazone series have also confirmed their antinociceptive effects. nih.govnih.gov The analgesic action of these compounds is often attributed to their anti-inflammatory mechanisms, such as the inhibition of prostaglandin synthesis via the COX pathway. plos.orgnih.gov

Research into Drug Delivery System Enhancement through Membrane Interaction

A modern and innovative application of hydrazine chemistry is in the development of advanced drug delivery systems. Specifically, the hydrazine functional group can be used to create pH-sensitive linkages, known as hydrazone bonds. These bonds are relatively stable at physiological pH (around 7.4) but are designed to break or cleave in acidic environments. researchgate.net

This property is highly valuable for targeted drug delivery. For example, the microenvironments of tumors, sites of inflammation, and intracellular compartments like endosomes and lysosomes are often more acidic than normal tissue. researchgate.net By linking a therapeutic drug to a carrier molecule (such as a polymer or nanoparticle) via a hydrazone bond, a "prodrug" is created. This prodrug can circulate in the body in an inactive state and then, upon reaching the acidic target site, the hydrazone bond cleaves, releasing the active drug precisely where it is needed. researchgate.netnih.gov This targeted approach can enhance the drug's efficacy while minimizing side effects on healthy tissues. nih.gov

This strategy has been successfully used to covalently load drugs into various nano- and micro-dosage forms, creating pH-responsive systems that can effectively target diseases associated with localized changes in pH. researchgate.netmdpi.com

Toxicological Profile and Safety Implications of 2 Phenoxyethyl Hydrazine and Its Derivatives

Comprehensive Assessment of Acute and Chronic Toxicity in Preclinical Models

The toxicity of (2-Phenoxyethyl)hydrazine (B1346010) (phenelzine) has been evaluated in various preclinical models, revealing effects consistent with the broader class of hydrazine (B178648) compounds. Hydrazines, as a group, are known to exert toxic effects on multiple organ systems. nih.gov Acute toxicity studies in animals, particularly with hydrazine derivatives, have shown the potential for severe central nervous system effects, including convulsions and seizures, which can lead to respiratory failure and death. scbt.com

In a study investigating the behavioral effects of phenelzine (B1198762) in Swiss mice, acute administration did not produce specific changes in defensive behaviors. documentsdelivered.com However, chronic treatment over 14 days resulted in significant behavioral alterations, suggesting a cumulative or adaptive toxicological impact. documentsdelivered.com General signs of toxicity observed in mice during chronic lifetime studies with phenelzine sulfate (B86663) included ruffled coats and reduced vitality at higher exposure levels. ornl.gov

Studies on the broader class of hydrazines provide additional context. In dogs, continuous inhalation exposure to hydrazine at a concentration of 1 ppm for 16 weeks led to progressive deterioration and death in some animals. cdc.gov These findings highlight the potential for significant cumulative toxicity with chronic exposure to this class of chemicals.

Table 1: Summary of General Toxicity Findings in Preclinical Models

| Compound Class | Model | Exposure Type | Key Findings | Reference |

|---|---|---|---|---|

| (2-Phenoxyethyl)hydrazine | Mice | Chronic (14 days) | Significant changes in defensive behaviors. | documentsdelivered.com |

| (2-Phenoxyethyl)hydrazine | Mice | Chronic (lifetime) | Ruffled coats, reduced vitality. | ornl.gov |

| Hydrazine | Dogs | Chronic (16 weeks) | Progressive deterioration and mortality at 1 ppm. | cdc.gov |

Mechanistic Studies of Hepatotoxicity and Hepatic Injury Pathways

(2-Phenoxyethyl)hydrazine is associated with hepatotoxicity, a characteristic shared by many monoamine oxidase inhibitors. nih.gov Liver injury can manifest as transient and mild elevations in serum aminotransferases or, more rarely, as clinically apparent acute liver damage. nih.govdrugbank.com The onset of acute liver injury typically occurs 1 to 3 months after the initiation of exposure. nih.gov

The pattern of liver damage is predominantly hepatocellular, characterized by elevations in serum aminotransferase levels. nih.gov However, cases of cholestatic liver injury have also been documented. nih.gov Histopathological examination in a severe case revealed a mixed hepatitic and cholestatic pattern, which progressed to portal cirrhosis. nih.gov

The precise mechanism of (2-Phenoxyethyl)hydrazine-induced hepatotoxicity is not fully understood. nih.gov A leading hypothesis suggests that the extensive metabolism of the compound in the liver produces a toxic intermediate. nih.govnih.gov This metabolite may directly harm hepatocytes or trigger a hypersensitivity response. nih.gov Studies on hydrazine itself show it causes a dose-dependent increase in liver triglycerides and a decrease in hepatic glutathione, a key antioxidant. nih.gov This suggests that the parent compound or its metabolites may induce oxidative stress. nih.gov Research indicates that hydrazine hepatotoxicity might be attributable to the parent compound rather than its metabolites, as pretreatment with phenobarbital (B1680315) (which induces metabolism) decreased toxicity, while piperonyl butoxide (which inhibits metabolism) increased it. nih.gov

Table 2: Characteristics of (2-Phenoxyethyl)hydrazine-Induced Liver Injury

| Feature | Description | Reference |

|---|---|---|

| Onset | Typically 1 to 3 months after starting exposure. | nih.gov |

| Pattern | Primarily hepatocellular; cholestatic patterns also reported. | nih.gov |

| Biochemical Markers | Elevated serum aminotransferases. | nih.govdrugbank.com |

| Histopathology | Mixed hepatitic and cholestatic changes; potential for cirrhosis. | nih.gov |

| Proposed Mechanism | Formation of a toxic metabolic intermediate; direct hepatocyte toxicity or hypersensitivity. | nih.gov |

| Related Compound Effects | Hydrazine increases liver triglycerides and decreases glutathione. | nih.gov |

Analysis of Neurotoxic Effects and Related Neuropathophysiology

The neurotoxic potential of (2-Phenoxyethyl)hydrazine is linked to its primary pharmacological action and its broader effects on neurotransmitter systems. As a hydrazine derivative, its neurotoxicity stems from the disruption of the balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate. nih.gov Hydrazine compounds can inhibit the synthesis of pyridoxine (B80251) (vitamin B6), which is an essential cofactor for the enzyme that synthesizes GABA. nih.gov This reduction in GABA levels can lead to CNS hyperexcitability and seizures. nih.gov

A significant neurotoxic manifestation associated with (2-Phenoxyethyl)hydrazine is serotonin (B10506) syndrome, a potentially life-threatening condition caused by excessive serotonin accumulation. mayoclinic.orgwho.int This can occur when (2-Phenoxyethyl)hydrazine is combined with other serotonergic agents. nih.gov Symptoms range from agitation, confusion, and rapid heart rate to more severe effects like high fever, seizures, and unconsciousness. mayoclinic.org

In preclinical studies, chronic administration of phenelzine to mice was associated with a dramatic increase in brain serotonin levels, which correlated with observed behavioral changes. documentsdelivered.com Conversely, some research suggests a neuroprotective role for phenelzine under specific conditions, such as protecting neurons and astrocytes from formaldehyde-induced toxicity. researchgate.net

Hematological Impact and Erythrocyte Damage Investigations

Direct research on the specific hematological impact of (2-Phenoxyethyl)hydrazine is limited. However, the broader class of hydrazines is known to have toxic effects on the hematological system. nih.gov These effects include the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, and hemolytic anemia, which involves the destruction of red blood cells. nih.govmdsearchlight.com

One study involving cancer patients reported that severe or life-threatening neutropenia occurred in 65% of patients receiving hydrazine sulfate in combination with chemotherapy, although a similar rate (63%) was seen in the placebo-plus-chemotherapy group, making attribution difficult. ornl.gov

Conversely, some research indicates a potential protective effect of (2-Phenoxyethyl)hydrazine against certain types of cellular damage. An in vitro study demonstrated that phenelzine could significantly reduce the lipid peroxidative damage and protein carbonylation caused by peroxynitrite in blood plasma and platelets. nih.gov Peroxynitrite is a reactive species that can damage red blood cell membranes, suggesting that phenelzine may mitigate some forms of oxidative damage to blood components. nih.gov

Carcinogenicity Research and Risk Assessment Methodologies

The carcinogenic potential of (2-Phenoxyethyl)hydrazine has been investigated in animal models and is a subject of regulatory review. The International Agency for Research on Cancer (IARC) has classified phenelzine sulphate as having limited evidence of carcinogenicity in experimental animals. inchem.org The U.S. National Toxicology Program (NTP) has characterized hydrazine and its sulfate as "reasonably anticipated to be human carcinogens" based on animal data. ornl.gov

Lifetime carcinogenicity studies in mice administered phenelzine sulfate in their drinking water revealed statistically significant increases in specific tumor types. ca.gov In female mice, a notable increase in adenocarcinomas and adenomas of the lung, as well as angiosarcomas and angiomas of the blood vessels, was observed. inchem.orgca.gov Male mice showed a significantly higher incidence of lung adenomas. ca.gov A single case report has linked long-term phenelzine use in a human to the development of a rare liver angiosarcoma. inchem.orgca.gov

The proposed mechanism for phenelzine's carcinogenicity involves its oxidation, which can generate phenylethyl radicals and other reactive species. ca.gov These intermediates can react with DNA, forming adducts that may lead to DNA strand breaks and mutations, ultimately resulting in cancer. ca.gov

Table 3: Results of Lifetime Carcinogenicity Study of Phenelzine Sulfate in Mice

| Sex | Tumor Type | Finding | Reference |

|---|---|---|---|

| Female | Lung Adenoma and Adenocarcinoma | Significantly increased incidence. | ca.gov |

| Female | Blood Vessel Angioma and Angiosarcoma | Significantly increased incidence. | inchem.orgca.gov |

| Male | Lung Adenoma | Significantly increased incidence. | ca.gov |

Investigation of Immunological Responses, including Sensitization

The immunological effects of (2-Phenoxyethyl)hydrazine are not extensively characterized, but available research points to a modulatory role in inflammatory processes. In the context of liver injury, immunoallergic features such as rash, fever, and eosinophilia are reported to be uncommon, suggesting that a classic hypersensitivity reaction is not the primary mechanism of toxicity in most cases. nih.gov

However, in vitro research using macrophage cell lines has demonstrated that phenelzine can directly influence inflammatory responses. nih.gov The study found that phenelzine's effects were dependent on the concentration of available serotonin. In the absence of serotonin, phenelzine increased the production of inflammatory cytokines. nih.gov Conversely, in the presence of moderate to high serotonin concentrations, it did not significantly alter cytokine production but did reduce the expression of genes associated with reactive oxygen and nitrogen species. nih.gov This suggests a complex interaction where phenelzine can modulate macrophage activity, potentially through mechanisms beyond its effect on serotonin availability, including the aryl hydrocarbon receptor (AHR) pathway. nih.gov

Dermatological studies on the broader class of hydrazines indicate a potential for contact dermatitis due to their strong alkali properties, which can cause caustic injury to the skin. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| (2-Phenoxyethyl)hydrazine |

| (2-Phenoxyethyl)hydrazine hydrochloride |

| 5-hydroxyindole acetic acid (5-HIAA) |

| Acetaminophen |

| Amitriptyline |

| Antipyrine |

| Atomoxetine |

| Buspirone |

| Carbamazepine |

| Chlorpromazine |

| Citalopram |

| Cyclobenzaprine |

| Diazepam |

| Diethyl maleate |

| Dopamine (B1211576) |

| Formaldehyde |

| Gamma-aminobutyric acid (GABA) |

| Glutamate |

| Glutathione |

| Hydrazine |

| Hydrazine sulfate |

| Imipramine |

| Isocarboxazid |

| Meperidine |

| Moclobemide |

| Monoamine oxidase (MAO) |

| Norepinephrine (B1679862) |

| Pargyline |

| Peroxynitrite |

| Phenelzine |

| Phenelzine sulfate |

| Phenobarbital |

| Phenylethylidenehydrazine (PEH) |

| Piperonyl butoxide |

| Propoxyphene |

| Pyridoxine (Vitamin B6) |

| Pyruvate azine |

| Reboxetine |

| Serotonin (5-HT) |

| Sibutramine |

| Tranylcypromine |

Pharmacokinetic and Metabolic Research

Absorption, Distribution, and Excretion (ADME) Profiles of (2-Phenoxyethyl)hydrazine (B1346010) Hydrochloride Derivatives

Detailed ADME data for (2-Phenoxyethyl)hydrazine hydrochloride are not extensively documented in publicly available literature. However, the general properties of hydrazine (B178648) derivatives suggest that they are absorbed systemically. The route of administration significantly influences the absorption profile. For instance, oral absorption will be dependent on the physicochemical properties of the specific derivative, such as its lipophilicity and ionization state in the gastrointestinal tract.

The distribution of hydrazine derivatives throughout the body is influenced by their ability to cross cellular membranes. Their reactivity with endogenous molecules can also affect their distribution and retention in various tissues. Excretion of hydrazine derivatives and their metabolites is expected to occur primarily through the kidneys, with metabolites being more water-soluble to facilitate renal clearance. The specific ADME properties can be influenced by factors such as the nature of the substituent groups on the hydrazine moiety.

| ADME Parameter | General Profile for Hydrazine Derivatives | Predicted Profile for this compound |

| Absorption | Variable, dependent on the specific derivative and route of administration. | Likely well-absorbed orally due to the presence of the lipophilic phenoxy group. |

| Distribution | Wide distribution expected, with potential for accumulation in certain tissues depending on reactivity. | Expected to distribute to various tissues, including the liver where significant metabolism occurs. |

| Metabolism | Primarily hepatic, involving oxidation and conjugation reactions. | Extensive metabolism is anticipated, primarily by cytochrome P450 enzymes. |

| Excretion | Mainly renal excretion of metabolites. | Metabolites are likely excreted in the urine. |

Identification and Characterization of Metabolic Pathways and Enzymes

The metabolism of hydrazine derivatives is a critical determinant of their biological activity and toxicity. nih.gov It is a complex process involving multiple enzymatic systems, leading to the formation of various metabolites, some of which can be reactive. nih.gov

Role of Cytochrome P450 Isoenzymes in Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including hydrazine derivatives. nih.govnih.gov These enzymes catalyze oxidative reactions, which are often the initial and rate-limiting step in drug metabolism. jwatch.org For hydrazine derivatives, CYP450-mediated oxidation can lead to the formation of reactive intermediates. nih.gov

While the specific CYP450 isoenzymes responsible for the metabolism of this compound have not been definitively identified, studies on analogous compounds provide valuable insights. For instance, the metabolism of other hydrazine-containing drugs is known to be mediated by various CYP isoenzymes. The specific isoenzymes involved can vary depending on the structure of the hydrazine derivative. nih.gov The metabolism of hydrazines by cytochrome P450 in the liver is a significant contributor to their potential hepatotoxicity. researchgate.net However, this metabolic pathway can also lead to the inactivation of the CYP450 enzymes themselves, a phenomenon known as suicide inactivation, which can affect the metabolism of other co-administered drugs. researchgate.net

Biotransformation Products and Their Biological Relevance

The biotransformation of hydrazine derivatives can generate a variety of products, including free radicals and other reactive species. nih.gov These reactive metabolites are often implicated in the toxic effects of hydrazines, as they can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction. nih.gov

For example, the metabolism of some hydrazines can lead to the formation of alkyl radicals. researchgate.net These radicals can then react with molecular oxygen to produce reactive oxygen species, inducing oxidative stress. researchgate.net Oxidative stress is characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products, leading to cellular damage. nih.gov The formation of such reactive intermediates is a key aspect of the biological relevance of hydrazine metabolism, as it underpins their pharmacological and toxicological profiles. nih.gov

Impact on Endogenous Biochemical Processes

The interaction of this compound and its derivatives with endogenous biochemical pathways can lead to significant physiological effects. These interactions are often a consequence of the metabolic activation of the parent compound.

Modulation of Protein Synthesis and Degradation

There is evidence to suggest that hydrazine derivatives can impact protein synthesis. The formation of reactive metabolites during the biotransformation of hydrazines can lead to the alkylation of proteins, which may inhibit their synthesis and function. researchgate.net While direct studies on this compound are lacking, the general mechanism of action of related compounds points towards a potential for interference with protein homeostasis.

Implications for Pyridoxine (B80251) Homeostasis

Research into the pharmacokinetic and metabolic profile of (2-Phenoxyethyl)hydrazine, a hydrazine derivative, has revealed significant interactions with pyridoxine (Vitamin B6) homeostasis. The primary mechanism of this interaction involves the chemical reactivity of the hydrazine group with pyridoxal (B1214274) phosphate (B84403) (PLP), the biologically active form of vitamin B6.

(2-Phenoxyethyl)hydrazine can react with pyridoxal phosphate to form a hydrazone. This process effectively inactivates pyridoxal phosphate, preventing it from functioning as a crucial coenzyme in a multitude of enzymatic reactions. psychotropical.comresearchgate.net Pyridoxal phosphate is essential for the metabolism of amino acids, neurotransmitter synthesis, and gluconeogenesis. ebi.ac.uk Its depletion can therefore have significant physiological consequences.

Clinical and preclinical studies have demonstrated a measurable impact of (2-Phenoxyethyl)hydrazine on plasma levels of pyridoxal phosphate. One study involving patients treated with the compound found that plasma levels of pyridoxal phosphate were reduced to approximately 54% of those in a control group. researchgate.netnih.govnih.gov This reduction highlights the potential for developing a functional vitamin B6 deficiency. Interestingly, this particular study did not find a correlation between the daily dosage of (2-Phenoxyethyl)hydrazine (ranging from 30 mg to 90 mg) and the extent of pyridoxal phosphate level reduction. nih.govnih.gov

The interaction is not unique to (2-Phenoxyethyl)hydrazine but is a recognized characteristic of many hydrazine derivatives. nih.govnih.gov Research has shown that various compounds containing a free hydrazino group act as potent inhibitors of pyridoxal-phosphate dependent enzymes. nih.gov This inhibition is a key factor in the observed alterations in pyridoxine homeostasis.

While the biochemical interaction is well-established, the clinical presentation of pyridoxine deficiency secondary to (2-Phenoxyethyl)hydrazine use can vary. Some case reports have documented the development of pyridoxine deficiency in individuals undergoing treatment. nih.gov However, other studies have reported an absence of peripheral neuropathy symptoms, a classic sign of vitamin B6 deficiency, despite the observed reduction in plasma PLP levels. nih.govnih.gov

The following table summarizes the key findings from a study investigating the effect of (2-Phenoxyethyl)hydrazine on plasma pyridoxal phosphate levels.

Table 1: Effect of (2-Phenoxyethyl)hydrazine on Plasma Pyridoxal Phosphate Levels

| Parameter | Finding | Reference |

| Plasma Pyridoxal Phosphate Reduction | Average reduction to approximately 54% of control group values. | researchgate.netnih.govnih.gov |

| Correlation with Dosage (30-90mg/day) | No significant correlation observed. | nih.govnih.gov |

| Clinical Symptoms | No symptoms of peripheral neuropathy were found in the studied cohort. | nih.govnih.gov |

Structure Activity Relationship Sar and Computational Molecular Design

Systematic SAR Studies for MAO Inhibition and Selectivity

The SAR of hydrazine (B178648) derivatives as MAO inhibitors has been extensively studied. For (2-Phenoxyethyl)hydrazine (B1346010), the structural features influencing its inhibitory activity and selectivity towards the two MAO isoforms, MAO-A and MAO-B, are of particular interest. Hydrazine-based inhibitors are known for their potential to act as irreversible inhibitors by forming a covalent bond with the FAD cofactor in the enzyme's active site. nih.gov

Key structural components of (2-Phenoxyethyl)hydrazine that are critical for its interaction with MAO include the hydrazine moiety, the ethyl linker, and the terminal phenoxy group. The hydrazine group is the primary pharmacophore responsible for the inhibitory mechanism. nih.govnih.gov The nature of the substituent on the hydrazine nitrogen plays a crucial role in the potency and selectivity of inhibition. While monosubstituted hydrazines are generally more potent inhibitors, disubstituted hydrazines can also exhibit significant activity, sometimes being metabolized to more active monosubstituted forms. nih.gov

The phenoxyethyl side chain contributes significantly to the binding affinity and selectivity. The length and flexibility of the ethyl linker allow the aromatic phenoxy ring to orient itself within the active site of the enzyme. The active sites of MAO-A and MAO-B have different volumes and topographies, which is the basis for inhibitor selectivity. The larger and more hydrophobic substrate-binding cavity of MAO-B often accommodates bulkier substituents on the inhibitor molecule more favorably than the active site of MAO-A. rsc.org

Systematic modifications to the phenoxy ring, such as the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups), can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for MAO-A versus MAO-B. For instance, studies on related phenoxyacetamide derivatives have shown that substitutions on the aromatic ring can significantly affect MAO-A inhibitory activity. researchgate.net

| Structural Modification | Effect on MAO Inhibition | Rationale |

| Hydrazine Moiety | Essential for inhibitory activity | Acts as the primary pharmacophore, reacting with the FAD cofactor. nih.govnih.gov |

| Ethyl Linker | Influences positioning in the active site | Provides optimal spacing and flexibility for the phenoxy group to interact with the enzyme. |

| Phenoxy Group | Contributes to binding affinity and selectivity | The aromatic ring interacts with hydrophobic pockets in the active site, influencing isoform selectivity. rsc.org |

| Ring Substituents | Modulates potency and selectivity | Electron-donating or withdrawing groups can alter the electronic and steric properties, affecting binding. researchgate.net |

SAR Elucidation in Antitubercular (2-Phenoxyethyl)imidazo[1,2-a]pyridine Carboxamide Series

A significant area of research has been the incorporation of the (2-phenoxyethyl) moiety into more complex molecules, such as the imidazo[1,2-a]pyridine (B132010) carboxamide (IPA) series, to develop novel antitubercular agents. In this context, the (2-phenoxyethyl) group is a critical component that contributes to the potent activity against Mycobacterium tuberculosis.

Structure-activity relationship studies on these IPA derivatives have demonstrated that the N-(2-phenoxyethyl) side chain is a key determinant of their antitubercular efficacy. The general structure consists of an imidazo[1,2-a]pyridine core, a carboxamide linker, and the N-(2-phenoxyethyl) group.

Key findings from SAR studies on this series include:

The Carboxamide Linker: The carboxamide linkage is crucial for activity.

The N-(2-phenoxyethyl) Moiety: This group is essential for potent antimycobacterial effects. Modifications to the phenoxy ring have been explored to optimize activity. For example, the introduction of substituents on the phenyl ring can lead to significant changes in the minimum inhibitory concentration (MIC).

Substitution on the Imidazo[1,2-a]pyridine Core: Substitutions at various positions of the imidazo[1,2-a]pyridine ring system have been systematically investigated to enhance potency and improve pharmacokinetic properties.

The following table summarizes the antitubercular activity of selected N-(2-phenoxyethyl)imidazo[1,2-a]pyridine carboxamide derivatives, highlighting the impact of substitutions on the core and the phenoxy ring.

| Compound | R1 (Imidazo[1,2-a]pyridine) | R2 (Phenoxy) | MIC (μg/mL) against M. tuberculosis H37Rv |

| Derivative A | 2-Methyl | Unsubstituted | 0.20 |

| Derivative B | 2,6-Dimethyl | Unsubstituted | 0.05 |

| Derivative C | 2,7-Dimethyl | Unsubstituted | 0.10 |

| Derivative D | 2-Methyl | 4-Chloro | 0.10 |

| Derivative E | 2-Methyl | 4-Fluoro | 0.20 |

Data is illustrative and based on trends reported in the literature.

Rational Design Principles for Optimizing Biological Activity and Pharmacological Properties

The rational design of novel inhibitors based on the (2-phenoxyethyl)hydrazine scaffold involves a multi-faceted approach aimed at enhancing biological activity while optimizing pharmacological properties such as absorption, distribution, metabolism, and excretion (ADME). The design principles are guided by the SAR data obtained from systematic studies.

For MAO inhibitors, a key design strategy is to achieve isoform selectivity to minimize side effects. For example, selective MAO-B inhibitors are sought for the treatment of Parkinson's disease, while selective MAO-A inhibitors are of interest for depression. rsc.org This can be achieved by modifying the substituents on the phenoxy ring to exploit the differences in the active site topologies of MAO-A and MAO-B.

In the context of antitubercular agents, rational design focuses on improving potency against drug-resistant strains of M. tuberculosis and enhancing the compound's metabolic stability and oral bioavailability. This often involves a "scaffold hopping" approach, where the core structure is modified while retaining the essential pharmacophoric elements like the N-(2-phenoxyethyl) moiety. The goal is to discover new chemical entities with improved drug-like properties.

Application of Molecular Docking and Dynamics Simulations for Target Binding Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how (2-phenoxyethyl)hydrazine and its derivatives bind to their biological targets. These techniques provide insights into the binding modes, interaction energies, and conformational changes that occur upon ligand binding.

For MAO inhibition, molecular docking studies can be used to place (2-phenoxyethyl)hydrazine into the crystal structures of MAO-A and MAO-B. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues in the active site. For example, docking studies of similar hydrazine derivatives have shown interactions with key residues like Tyr435 and Tyr398 in the MAO-B active site. nih.gov Such insights can explain the basis for isoform selectivity and guide the design of more selective inhibitors.

Molecular dynamics simulations can further refine the docked poses and provide a dynamic picture of the inhibitor-enzyme complex over time. nih.gov MD simulations can assess the stability of the binding mode and identify conformational changes in both the ligand and the protein that may be important for the inhibitory mechanism.

In the development of antitubercular agents, molecular docking can be used to predict the binding of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine carboxamides to their target, which has been identified as QcrB, a component of the cytochrome bc1 complex in M. tuberculosis. These simulations can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For (2-phenoxyethyl)hydrazine derivatives, QSAR models can be developed to predict their MAO inhibitory potency or antitubercular activity.

In a typical QSAR study, a set of compounds with known activities is used to train a statistical model. The chemical structures are represented by a variety of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. The model then relates these descriptors to the observed biological activity.

For MAO inhibitors, QSAR studies have been performed on various classes of compounds, including those with phenoxy and hydrazine moieties. researchgate.netresearchgate.net These models can identify the key physicochemical properties that are important for potent inhibition. For example, a QSAR model might reveal that the inhibitory activity is correlated with specific electronic or steric parameters of the substituents on the phenoxy ring.

Once a predictive QSAR model is developed and validated, it can be used for the virtual screening of large compound libraries to identify new potential inhibitors. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and quantifying (2-Phenoxyethyl)hydrazine (B1346010) hydrochloride in pharmaceutical drug substances and research samples. These techniques are essential for separating the active compound from its potential degradation products and synthesis-related impurities.

An established HPLC procedure for the determination of phenelzine (B1198762) sulfate (B86663), a salt of (2-Phenoxyethyl)hydrazine, utilizes a reversed-phase C18 column. tandfonline.com This method employs a mobile phase composed of acetonitrile (B52724) and a sodium dihydrogen phosphate (B84403) buffer at a pH of 2.5, containing heptane (B126788) sulfonic acid as an ion-pairing agent. Detection is typically carried out at a short wavelength of 209 nm, which allows for the sensitive detection of both phenelzine and its primary oxidation decomposition product, phenethyl alcohol. tandfonline.com The linearity of this method has been demonstrated over a concentration range relevant for pharmaceutical analysis, with high precision and accuracy. tandfonline.com

Another approach involves an isocratic reversed-phase HPLC method developed using a Quality by Design (QbD) framework. This method uses a C18 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile. researchgate.net Detection at 272 nm provides a linear response for phenelzine concentrations in the range of 10-50 µg/mL. researchgate.net Such methods are validated according to ICH guidelines for parameters including accuracy, precision, linearity, and robustness, ensuring their suitability for quality control of the bulk drug. researchgate.net

Gas chromatography (GC) has also been employed for the analysis of phenelzine. For instance, a GC method with a nitrogen-specific detector can be used for the quantitative determination of phenelzine in various fluids after derivatization. oup.com

Table 1: Chromatographic Methods for Purity and Quantification of (2-Phenoxyethyl)hydrazine Salts

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Octadecylsilane (C18) | 20:80 Acetonitrile - 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) with 0.02 M Heptane Sulfonic Acid | UV at 209 nm | Purity analysis and quantification of phenelzine sulfate and its decomposition product (phenethyl alcohol) in drug substance. | tandfonline.com |

| RP-HPLC | Xterra C18 | 40:60 Potassium Dihydrogen Phosphate (20 mM, pH 3.5) - Acetonitrile | UV at 272 nm | Quantification of phenelzine sulfate and related substances in bulk drug. | researchgate.net |

| GC | Capillary | Helium | Nitrogen Specific Detection (NPD) | Quantitative determination of phenelzine in fluids after derivatization. | oup.com |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Derivatives

The synthesis of novel analogues and derivatives of (2-Phenoxyethyl)hydrazine is a key area of research, and spectroscopic techniques are indispensable for confirming their chemical structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

The synthesis of various phenelzine analogues involves modifications to the hydrazine (B178648) group, the alkyl chain, and the phenyl ring. researchgate.net The structural confirmation of these newly synthesized compounds relies heavily on spectral data. For example, in the synthesis of N-propargylphenelzine and its analogues, the chemical structures of the derivatives were confirmed, and these compounds were investigated for their neuroprotective properties. selleckchem.com

A large-scale synthesis of phenelzine sulfate has been reported where the structure of the final product was assigned based on its spectral properties, including Infrared (IR), NMR, and Mass spectra. Similarly, in the development of novel phenelzine analogues as inhibitors of lysine-specific demethylase 1 (LSD1), the synthesized compounds were characterized to confirm their structure. researchgate.net The complete assignment of ¹H and ¹³C NMR spectra is crucial for distinguishing between different isomers and conformers of substituted derivatives. nih.gov

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), is a powerful technique for identifying metabolites of phenelzine. Major identified metabolites include phenylacetic acid and p-hydroxyphenylacetic acid. lgcstandards.com The fragmentation patterns observed in the mass spectra provide definitive structural information about these derivatives.

Table 2: Spectroscopic Data for Characterization of (2-Phenoxyethyl)hydrazine and its Derivatives

| Technique | Application | Key Findings/Observations | Reference |

|---|---|---|---|

| IR, NMR, MS | Structural confirmation of synthesized phenelzine sulfate. | Spectral data used to assign the final product structure. | |

| NMR | Structural elucidation of N-propargylphenelzine and its analogues. | Confirmation of the chemical structures of the synthesized neuroprotective agents. | selleckchem.com |

| ¹H and ¹³C NMR | Complete spectral assignment of substituted derivatives. | Crucial for differentiating between diastereomeric pairs and conformers. | nih.gov |

| GC-MS | Identification of phenelzine metabolites. | Identification of major metabolites like phenylacetic acid and p-hydroxyphenylacetic acid. | lgcstandards.com |

Bioanalytical Methods for Detection and Quantification in Biological Matrices

The determination of (2-Phenoxyethyl)hydrazine and its metabolites in biological fluids such as plasma and urine is critical for pharmacokinetic studies. Due to the low concentrations typically found in these matrices and the complexity of the samples, highly sensitive and selective methods are required.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a widely used technique for the quantification of phenelzine in human plasma. tandfonline.comnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to isolate the analyte from the plasma matrix. tandfonline.comnih.gov For instance, a validated UPLC-MS/MS method uses an ACE-C18 column and detection via positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. tandfonline.com The transitions of m/z 137.258 → 106.906 for phenelzine are monitored for quantification. tandfonline.com Such methods demonstrate excellent linearity, sensitivity, precision, and accuracy, with a lower limit of quantification (LLOQ) often in the sub-ng/mL range. tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of phenelzine in biological samples. These methods typically require derivatization of phenelzine to improve its volatility and chromatographic properties. researchgate.netnih.gov A common derivatizing agent is pentafluorobenzaldehyde, which reacts with phenelzine to form a stable hydrazone derivative. researchgate.netnih.gov Using an isotope-labeled internal standard, such as deuterated phenelzine, allows for accurate quantification by selected ion monitoring (SIM). researchgate.net

Table 3: Bioanalytical Methods for (2-Phenoxyethyl)hydrazine (Phenelzine) in Biological Matrices

| Technique | Matrix | Sample Preparation | Key Parameters | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | LLOQ: 0.508 ng/mL; Linearity: 0.508-25.144 ng/mL; MRM transition: m/z 137.258 → 106.906 | tandfonline.comnih.gov |

| GC-MS | Human Plasma | Derivatization with pentafluorobenzaldehyde, solvent extraction | LLOQ: 2 ng/mL; Isotope-labeled internal standard used for quantification. | researchgate.netnih.gov |

| GC-NPD | Plasma, other fluids | Derivatization by cyclization with acetylacetone, liquid-liquid extraction | Detection limit: < 1 ng/mL; Benzylhydrazine as internal standard. | oup.com |

| LC-MS/MS | Human Plasma | Derivatization with pentafluorobenzaldehyde, SPE | LLOQ: 0.51 ng/mL; Linearity: 0.51-25.2 ng/mL; MRM transition of derivative: m/z 305.1 → 105.1 |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications and Untapped Potentials

(2-Phenoxyethyl)hydrazine (B1346010), primarily known as the antidepressant phenelzine (B1198762), possesses a multifaceted pharmacological profile that suggests its potential utility far beyond mood disorders. researchgate.net Its primary mechanism involves the irreversible inhibition of monoamine oxidase (MAO-A and MAO-B), which increases the synaptic availability of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). patsnap.comwikipedia.org However, future research is focused on harnessing its other, less-explored biological activities.

Recent studies have highlighted the neuroprotective and regenerative properties of phenelzine. nih.gov This has opened up preclinical investigations into its efficacy in treating conditions marked by neuronal damage, such as stroke, traumatic brain injury, spinal cord injury, and multiple sclerosis. nih.gov The compound's ability to elevate levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain is another key area of interest. nih.govdrugbank.com This action may not only contribute to its recognized anxiolytic effects but could also be leveraged for other neurological conditions where GABAergic transmission is compromised. wikipedia.org

Furthermore, research is delving into phenelzine's interactions with other enzyme systems. It has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in gene silencing, which suggests a potential role in oncology. researchgate.net An activity-based proteomics platform recently identified Secernin-3 (SCRN3) as a novel target of phenelzine, linking it to thermal nociception and opening a potential, previously unforeseen application in pain management. nih.gov These findings underscore that the full therapeutic landscape of (2-Phenoxyethyl)hydrazine hydrochloride is still being mapped.

| Potential Application | Underlying Mechanism/Target | Research Findings |

| Neuroprotection | Inhibition of MAO, Sequestration of reactive aldehydes, GABA-glutamate balance | Encouraging results in animal models of stroke, TBI, and spinal cord injury. nih.gov |

| Anxiety Disorders | Increased brain GABA concentrations | Superior anxiolytic/antipanic properties compared to other antidepressants. wikipedia.org |

| Oncology | Inhibition of Lysine-Specific Demethylase 1 (LSD1) | Phenelzine analogues show LSD1 inhibitory properties. researchgate.net |

| Pain Management | Interaction with Secernin-3 (SCRN3) | A phenelzine-based probe identified SCRN3's role in thermal nociception. nih.gov |

| Neurodegenerative Disease | MAO-B inhibition, I2 imidazoline (B1206853) receptor modulation | Potential role in diseases like Alzheimer's, though long-term studies show mixed results. nih.govnih.gov |

Strategies for Mitigating Toxicity and Enhancing Safety Profiles of Hydrazine-Based Compounds

A significant barrier to the broader use of irreversible, non-selective MAOIs like phenelzine is their safety profile, particularly the risk of hypertensive crisis when combined with tyramine-rich foods and the potential for serotonin syndrome when co-administered with other serotonergic agents. patsnap.comnih.govmayoclinic.org Future strategies are centered on innovative drug delivery and formulation to overcome these limitations.

One of the most promising approaches is the development of alternative delivery systems. Transdermal delivery, for instance, has been successfully applied to the MAOI selegiline. psychiatrist.com A patch formulation delivers the drug directly into circulation, bypassing the gastrointestinal tract and first-pass metabolism. nih.gov This approach significantly reduces the inhibition of MAO-A in the gut, which is responsible for metabolizing dietary tyramine, thereby lowering the risk of hypertensive events and potentially eliminating the need for strict dietary restrictions at lower doses. psychiatrist.comnih.govpsychscenehub.com

Future research could focus on developing similar transdermal systems or other novel formulations like nanoformulations for (2-Phenoxyethyl)hydrazine. patsnap.com Nano-based carriers could provide steady, controlled release, improve bioavailability, and potentially target the drug to the central nervous system, further enhancing its safety profile by minimizing systemic exposure. patsnap.com Another avenue involves the continued design of reversible and more selective MAO inhibitors, which offer a better safety profile by allowing for regulated enzyme activity. patsnap.com

| Strategy | Mechanism | Potential Benefit |

| Transdermal Delivery Systems | Bypasses gastrointestinal and first-pass metabolism. psychiatrist.comnih.gov | Reduces risk of tyramine-induced hypertensive crisis; allows for lower effective doses. psychscenehub.com |

| Nanoformulations | Provides controlled, steady release and potentially targeted delivery. patsnap.com | Improves bioavailability and reduces systemic side effects. patsnap.com |

| Development of Reversible Inhibitors | Allows for enzyme activity to recover as drug concentration decreases. patsnap.com | Improved safety profile and fewer dietary/drug interactions compared to irreversible inhibitors. patsnap.com |

| Mechanistic Understanding of Toxicity | Elucidating metabolic pathways (e.g., CYP2E1 involvement) that produce reactive species. nih.gov | Enables the design of compounds with less potential for metabolic activation and toxicity. |

Integration of Advanced Omics Technologies in Mechanistic Research

Understanding the complete mechanistic profile of this compound requires looking beyond its primary target. Advanced "omics" technologies—such as proteomics, metabolomics, and transcriptomics—are pivotal for this endeavor. These technologies allow for a comprehensive analysis of how a drug affects biological systems at a molecular level, revealing off-target effects and novel mechanisms of action. nami.org